![molecular formula C11H17NO2 B1489574 N-Ethyl-2-(3-methoxyphenoxy)ethanamine CAS No. 915923-69-2](/img/structure/B1489574.png)
N-Ethyl-2-(3-methoxyphenoxy)ethanamine
Overview
Description
“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C11H17NO2 . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is represented by the InChI code1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
. This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a liquid at room temperature . Its molecular weight is 195.26 .Scientific Research Applications
Pictet-Spengler Reaction
N-Ethyl-2-(3-methoxyphenoxy)ethanamine: is utilized as an activated phenethylamine in the Pictet-Spengler reaction . This reaction is significant in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The compound’s role in facilitating this reaction highlights its importance in medicinal chemistry.
Synthesis of 1,3-Oxazepines
The compound is also employed in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are of interest due to their presence in numerous bioactive molecules and potential therapeutic agents.
Metabolic Research
In metabolic research, stable isotope labeling using derivatives of N-Ethyl-2-(3-methoxyphenoxy)ethanamine allows for the study of metabolic pathways in vivo in a safe manner . This application is crucial for understanding the metabolic processes and designing drugs that can interact with these pathways.
Environmental Studies
Stable isotope-labeled compounds derived from N-Ethyl-2-(3-methoxyphenoxy)ethanamine are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants . This application is vital for environmental monitoring and ensuring public health safety.
Clinical Diagnostics
In clinical diagnostics, isotopically labeled versions of this compound can be used as standards in mass spectrometry to identify and quantify biomolecules in biological samples . This is essential for diagnosing diseases and monitoring therapeutic interventions.
Precursor for Dissociative Anesthetics
N-Ethyl-2-(3-methoxyphenoxy)ethanamine: serves as a precursor chemical in the clandestine synthesis of cyclidine dissociative anesthetic agents . These agents are closely related to ketamine and are of interest due to their anesthetic and hallucinogenic properties.
Chemical Synthesis
The compound’s availability and structural properties make it a valuable building block in chemical synthesis. It can be used to create a wide range of chemical entities for research and development purposes .
Pharmaceutical Research
Due to its structural similarity to naturally occurring neurotransmitters, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can be used in pharmaceutical research to develop new drugs that target the central nervous system .
properties
IUPAC Name |
N-ethyl-2-(3-methoxyphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKZAFQUWLOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651138 | |
Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(3-methoxyphenoxy)ethanamine | |
CAS RN |
915923-69-2 | |
Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.